Unsymmetrical Molecular Architecture vs. Symmetrical Bis(2,2-difluoroethyl) carbonate: Predicted Distinct Electrochemical Contributions from Each Alkyl Moiety
The target compound is an unsymmetrical fluorinated dialkyl carbonate bearing a 2,2-difluoroethyl group (C₂H₂F₂–, with α-position fluorine substitution) on one carbonate oxygen and a 2,2,3,4,4,4-hexafluorobutyl group (C₄H₄F₆–, with both α- and β-position fluorination) on the other. By contrast, the commercially available comparator bis(2,2-difluoroethyl) carbonate (CAS 916678-16-5, C₅H₆F₄O₃, MW 190.09) is a symmetrical molecule bearing two identical difluoroethyl groups . According to a systematic theoretical study of fluorinated carbonate oxidation/reduction potentials, the position of fluorine substitution—not merely the total fluorine count—determines the reduction potential and the propensity to generate LiF in situ during SEI formation; specifically, α-position fluorination of linear carbonates was found to promote facile LiF production beneficial for SEI construction, whereas fluorination at more remote positions predominantly enhances anodic stability [1]. The unsymmetrical architecture of the target compound is therefore predicted to provide differential cathodic (SEI-forming) and anodic (oxidative-stability) contributions from each distinct alkyl arm, a functional profile that a symmetrical bis(difluoroethyl) carbonate cannot replicate [1]. Direct experimental electrochemical data for this specific compound are not yet reported in the peer-reviewed literature; this evidence is based on class-level inference from structurally characterized fluorinated carbonate series [1].
| Evidence Dimension | Molecular architecture and predicted electrochemical bifunctionality |
|---|---|
| Target Compound Data | Unsymmetrical: one difluoroethyl arm (α-F) + one hexafluorobutyl arm (α,β-F); 8 total F atoms; MW 290.11; predicted LogP 2.94 |
| Comparator Or Baseline | Bis(2,2-difluoroethyl) carbonate (CAS 916678-16-5): symmetrical, two identical difluoroethyl arms; 4 total F atoms; MW 190.09 |
| Quantified Difference | Unsymmetrical vs. symmetrical architecture; 2× total fluorine count; 100 Da higher molecular weight; distinct regiochemical fluorination pattern |
| Conditions | Structural comparison based on molecular formula and SMILES; electrochemical behaviour inferred from J. Phys. Chem. B 2023 theoretical study of fluorinated carbonate series [1] |
Why This Matters
The unsymmetrical bifunctional design enables simultaneous optimization of cathodic SEI formation and anodic stability within a single electrolyte component, a capability that symmetrical analogs cannot offer, directly influencing formulation strategy for high-voltage lithium-ion cells.
- [1] Yang, X.; Liu, X.; Han, J.; Liu, Z.; Zhang, X. Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. J. Phys. Chem. B 2023, 127 (13), 3026–3040. DOI: 10.1021/acs.jpcb.3c00475. View Source
